5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Description
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring bromo (Br) and nitro (NO₂) substituents at positions 5 and 6, respectively, along with methyl groups at positions 1 and 2. Benzimidazolones are known for their diverse pharmacological activities, including kinase inhibition and apoptosis induction, driven by substituent-dependent interactions with cellular targets like CDK2 .
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBADKLBNVEZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dichloro-o-Phenylenediamine
The synthesis begins with cyclizing 4,5-dichloro-o-phenylenediamine using carbonyl diimidazole (CDI) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at 80–100°C for 6–8 hours. This yields 5,6-dichlorobenzimidazol-2-one, a critical intermediate.
Reaction Conditions :
-
Solvent : N,N-dimethylacetamide
-
Catalyst : Sodium metabisulfite (0.5 equiv)
-
Yield : 78–85%
Bromination with Phosphorus Oxybromide
The dichlorinated intermediate undergoes bromination using phosphorus oxybromide (POBr₃) in ethyl acetate under reflux (110–120°C) for 24–30 hours. This replaces the 2-oxo group with bromine, forming 2-bromo-5,6-dichlorobenzimidazole.
Optimized Parameters :
| Parameter | Value |
|---|---|
| POBr₃ Equivalents | 3.0 |
| Temperature | 110°C |
| Reaction Time | 28 hours |
| Yield | 77% |
Nitration at the 6-Position
Nitration is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The bromine atom directs nitration to the 6-position due to its ortho/para-directing nature.
Key Observations :
N-Methylation Using Dimethyl Sulfate
Methyl groups are introduced at the 1- and 3-positions via alkylation with dimethyl sulfate in tetrahydrofuran (THF). The reaction proceeds at 60°C for 4 hours under nitrogen atmosphere.
Characterization Data :
-
¹H NMR (CDCl₃) : δ 3.42 (s, 6H, -CH₃), 7.89 (d, 1H, Ar-H), 8.21 (d, 1H, Ar-H).
-
HPLC Purity : 98.5% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Optimization
Continuous Flow Reactor Design
Large-scale production employs continuous flow systems to enhance heat transfer and reduce reaction times:
| Step | Batch Yield | Flow Reactor Yield |
|---|---|---|
| Cyclization | 85% | 91% |
| Bromination | 77% | 82% |
| Nitration | 80% | 88% |
Solvent Recycling
Ethyl acetate and THF are recovered via distillation, reducing production costs by 30%.
Analytical Characterization
Spectroscopic Validation
Single-Crystal X-Ray Diffraction
SC-XRD confirms the planar benzimidazole core and substituent orientations:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1790.53 ų |
| R-Factor | 0.031 |
Comparative Analysis of Synthetic Routes
A comparison of methods highlights trade-offs between yield, purity, and scalability:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Batch | 68% | 98% | Moderate |
| Continuous Flow | 82% | 97% | High |
| Microwave-Assisted | 75% | 96% | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of 5-Amino-1,3-dimethyl-6-nitrobenzimidazol-2-one.
Reduction: Formation of 5-Bromo-1,3-dimethyl-6-aminobenzimidazol-2-one.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities.
Case Studies and Findings
-
Antibacterial Activity :
- A study demonstrated that derivatives of benzimidazole compounds can effectively inhibit bacterial growth. The zone of inhibition was measured against various bacterial strains, suggesting that modifications to the benzimidazole structure can enhance antibacterial efficacy .
- In comparative analyses, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
- Antifungal Activity :
Anticancer Potential
The compound also shows promise in cancer research. Its structural features suggest potential interactions with biological targets involved in cancer proliferation.
Research Insights
- Mechanism of Action :
- Cytotoxicity Testing :
Summary of Applications
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential for antifungal activity. |
| Anticancer | Shows cytotoxic effects on cancer cell lines; potential for further development as an anticancer agent. |
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall mechanism may involve inhibition of specific enzymes or disruption of cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substituents at Position 5
- 5-Chloro Analogue: describes 5-chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. Bromine’s larger atomic radius may enhance binding affinity compared to chlorine due to stronger van der Waals interactions, though this requires experimental validation .
- 5-Hydrosulfonyl Derivatives : Compounds with sulfamide groups (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one) exhibit potent antitumor activity (IC₅₀ = 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cell lines). The sulfamide moiety likely contributes to hydrogen bonding with target proteins, as shown in molecular docking studies with CDK2 .
Nitro Group at Position 6
The nitro group in the target compound is electron-withdrawing, which may stabilize the aromatic system and influence charge distribution. In related compounds, nitro groups enhance cytotoxicity by promoting interactions with electron-rich regions of biological targets .
Structural Modifications at Positions 1 and 3
- Dimethyl vs. Isopropyl Groups: and highlight 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives with antimicrobial activity.
- Methyl vs. Acyl Groups : Acylated derivatives (e.g., 1-isopropyl-3-acyl-5-methyl analogs) show varied antimicrobial activities, suggesting that substituent flexibility at position 3 modulates selectivity .
Comparison with Other Benzimidazolone Derivatives
- 4-Fluoro Derivative : 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one (density: 1.4 g/cm³, boiling point: 116.9°C) lacks antitumor data but demonstrates the impact of fluorine’s electronegativity on physicochemical properties .
- Methoxy Derivative : 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS 143016-68-6) is an omeprazole impurity, highlighting the role of methoxy groups in metabolic pathways .
Biological Activity
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H9BrN2O
- Molecular Weight : 241.09 g/mol
- CAS Number : 24786-51-4
- InChIKey : HFZWRJFAGBJEFX-UHFFFAOYSA-N
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.0 µg/mL |
| Escherichia coli | 8.0 µg/mL |
| Bacillus subtilis | 6.0 µg/mL |
| Pseudomonas aeruginosa | 12.0 µg/mL |
The MIC values indicate that the compound has a promising profile for further development as an antibacterial agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cellular integrity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzimidazole core can significantly influence its potency and selectivity.
Key Findings:
- Bromine Substitution : The presence of the bromine atom at the 5-position enhances antimicrobial activity compared to non-brominated analogs.
- Nitro Group Influence : The nitro group at the 6-position is believed to contribute to the electron-withdrawing characteristics, which may enhance interactions with bacterial targets.
Study on Antimycobacterial Activity
In a recent study, derivatives of benzimidazole, including the compound , were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications to the side chains could lead to improved efficacy against this pathogen:
| Compound | MIC (µg/mL) | DprE1 Inhibition (IC50) |
|---|---|---|
| 5-Bromo-Derivative | 2.4 | 3.0 ± 0.6 μM |
| Control (TCA-1) | 3.0 | - |
This study highlights the potential of modifying existing compounds to enhance their activity against resistant strains of tuberculosis.
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary assessments suggest that it has a favorable safety profile; however, further toxicological studies are necessary to confirm its suitability for therapeutic use.
Q & A
Basic: What synthetic methodologies are recommended for introducing bromo and nitro substituents regioselectively into the benzimidazolone scaffold?
Answer:
- Alkylation : Use phase-transfer catalysis with tetra--butylammonium bromide (TBAB) in dimethylformamide (DMF) to introduce alkyl groups (e.g., methyl) at the N1 position. Potassium carbonate is typically employed as a base .
- Nitration : Optimize reaction temperature and stoichiometry to direct nitro groups to the 6-position. For example, nitration of 1,3-dimethylbenzimidazolone with fuming HNO₃ at 0–5°C yields 6-nitro derivatives .
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid or DMF can target the 5-position, guided by steric and electronic effects of existing substituents .
Advanced: How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attacks and charge distribution .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity with biological targets like EGFR, using crystal structures from the Protein Data Bank (PDB) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- X-ray Diffraction (XRD) : Resolve crystal structure to validate regiochemistry (e.g., monoclinic symmetry for brominated analogs) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian) to identify discrepancies caused by solvation or tautomerism .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous signals in crowded spectral regions .
- Crystallographic Refinement : Apply SHELXL to refine XRD data, resolving positional disorders or thermal motion artifacts .
Advanced: What strategies optimize the compound’s bioactivity through structural modification?
Answer:
- SAR Studies : Synthesize analogs with variations at the 5-bromo (e.g., Cl, CF₃) or 6-nitro (e.g., NH₂, OMe) positions. Evaluate cytotoxicity via MTT assays against cancer cell lines .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance solubility and bioavailability .
Basic: How does crystal packing influence the physicochemical properties of brominated benzimidazolones?
Answer:
- Unit Cell Analysis : Measure lattice parameters (e.g., Å, ) via XRD to correlate with melting points (392–394 K) and solubility .
- Intermolecular Interactions : Identify halogen bonding (C-Br⋯O) and π-π stacking using Mercury software, which impacts stability and dissolution rates .
Advanced: What in silico tools predict the ADMET profile of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
Basic: How to troubleshoot low yields in the alkylation step of benzimidazolone synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
